molecular formula C102H203NO51 B14866469 m-PEG48-CO(CH2)3-acid

m-PEG48-CO(CH2)3-acid

Cat. No.: B14866469
M. Wt: 2259.7 g/mol
InChI Key: HYIZAKYQBDEVSN-UHFFFAOYSA-N
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Description

m-PEG48-CO(CH2)3-acid: is a long, methyl-capped, discrete chain length polyethylene glycol (PEG) spacer. The reactive end of the molecule terminates in a propionic acid group. This compound is part of a broad line of amine-reactive PEG spacers, which are widely used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of m-PEG48-CO(CH2)3-acid involves the use of polyethylene glycol monomethyl ether (m-PEG) as the starting material. The terminal hydroxyl group of m-PEG is first converted into a carboxylic acid group through a series of chemical reactions. This process typically involves the use of reagents such as N-hydroxysuccinimide (NHS), 2,3,5,6-tetrafluorophenol (TFP), and 2,3,4,5,6-pentafluorophenol (PFP) to activate the carboxylic acid group .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of solvents such as methylene chloride, acetonitrile, DMAC, DMSO, or water. The reaction is typically conducted at low temperatures (-20°C) to prevent degradation of the product .

Chemical Reactions Analysis

Types of Reactions: m-PEG48-CO(CH2)3-acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

  • N-hydroxysuccinimide (NHS)
  • 2,3,5,6-tetrafluorophenol (TFP)
  • 2,3,4,5,6-pentafluorophenol (PFP)
  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Major Products Formed:

Scientific Research Applications

Chemistry: m-PEG48-CO(CH2)3-acid is used as a spacer in bioconjugation reactions to link biomolecules, nanoparticles, and other surfaces. It helps to reduce non-specific binding and increase water solubility .

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to improve their solubility and stability. It is also used in the development of drug delivery systems .

Medicine: In the medical field, this compound is used in the formulation of PEGylated drugs, which have improved pharmacokinetic properties and reduced immunogenicity .

Industry: In industrial applications, this compound is used to coat surfaces and modify materials to enhance their properties, such as increasing hydrophilicity and reducing fouling .

Mechanism of Action

m-PEG48-CO(CH2)3-acid exerts its effects by reacting with amine-functionalized surfaces or free amines on biomolecules. The terminal propionic acid moiety can be coupled directly to free amines using carbodiimides, forming stable amide bonds. This modification reduces non-specific binding and increases water solubility, which is crucial for various applications, including imaging and assays .

Comparison with Similar Compounds

  • m-PEG-CH2COOH
  • m-PEG-CH2CH2NHCH2CH2COOH
  • m-PEG-NHS ester
  • m-PEG-t-butyl ester
  • m-PEG-Alcohol
  • m-PEG-amine
  • m-PEG-azide
  • m-PEG-bromide
  • m-PEG-Mal
  • m-PEG-Propargyl
  • m-PEG-Tos
  • m-PEG-thiol

Uniqueness: m-PEG48-CO(CH2)3-acid is unique due to its long, discrete chain length and the presence of a terminal propionic acid group. This structure allows for specific and efficient coupling to free amines, making it highly versatile for various applications .

Properties

Molecular Formula

C102H203NO51

Molecular Weight

2259.7 g/mol

IUPAC Name

5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C102H203NO51/c1-107-7-8-109-11-12-111-15-16-113-19-20-115-23-24-117-27-28-119-31-32-121-35-36-123-39-40-125-43-44-127-47-48-129-51-52-131-55-56-133-59-60-135-63-64-137-67-68-139-71-72-141-75-76-143-79-80-145-83-84-147-87-88-149-91-92-151-95-96-153-99-100-154-98-97-152-94-93-150-90-89-148-86-85-146-82-81-144-78-77-142-74-73-140-70-69-138-66-65-136-62-61-134-58-57-132-54-53-130-50-49-128-46-45-126-42-41-124-38-37-122-34-33-120-30-29-118-26-25-116-22-21-114-18-17-112-14-13-110-10-9-108-6-5-103-101(104)3-2-4-102(105)106/h2-100H2,1H3,(H,103,104)(H,105,106)

InChI Key

HYIZAKYQBDEVSN-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC(=O)O

Origin of Product

United States

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